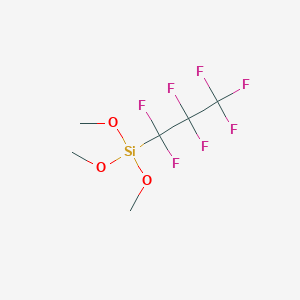

(Heptafluoropropyl)(trimethoxy)silane

CAS No.: 129051-17-8

Cat. No.: VC20586255

Molecular Formula: C6H9F7O3Si

Molecular Weight: 290.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129051-17-8 |

|---|---|

| Molecular Formula | C6H9F7O3Si |

| Molecular Weight | 290.21 g/mol |

| IUPAC Name | 1,1,2,2,3,3,3-heptafluoropropyl(trimethoxy)silane |

| Standard InChI | InChI=1S/C6H9F7O3Si/c1-14-17(15-2,16-3)6(12,13)4(7,8)5(9,10)11/h1-3H3 |

| Standard InChI Key | HCIIZCUFTFJFAB-UHFFFAOYSA-N |

| Canonical SMILES | CO[Si](C(C(C(F)(F)F)(F)F)(F)F)(OC)OC |

Introduction

Molecular Architecture and Chemical Identity

Structural Composition

The compound’s molecular formula reflects a hybrid structure featuring:

-

A heptafluoropropyl group () providing exceptional electronegativity and low surface energy

-

Three methoxy () substituents enabling hydrolysis and silanol formation

-

A central silicon atom facilitating covalent linkage to oxide surfaces .

The InChIKey HCIIZCUFTFJFAB-UHFFFAOYSA-N confirms stereochemical specificity, while the SMILES string CO[Si](C(C(C(F)(F)F)(F)F)(F)F)(OC)OC delineates branching patterns critical for reactivity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 290.21 g/mol | |

| CAS Registry Number | 129051-17-8 | |

| IUPAC Name | 1,1,2,2,3,3,3-heptafluoropropyl(trimethoxy)silane | |

| Hydrolysis Reactivity | High (methoxy → silanol) |

Spectroscopic and Physical Properties

While experimental data on boiling point and viscosity remain unreported, analogies to structurally similar silanes suggest:

-

A boiling point range of 140–160°C based on trimethoxy(3,3,3-trifluoropropyl)silane (144°C)

-

Hydrophobicity quantified by water contact angles >110° due to perfluorinated chain orientation .

Synthesis and Industrial Production Pathways

Purification and Quality Control

Post-synthetic refinement typically employs:

-

Fractional distillation under reduced pressure

-

Molecular sieve dehydration to <10 ppm

Functional Applications in Advanced Material Systems

Surface Modification of Inorganic Substrates

The compound’s dual functionality enables:

-

Glass treatment: Formation of durable fluorosiloxane monolayers reducing reflectivity and soiling

-

Metal priming: Enhanced adhesion of epoxy coatings to aluminum alloys in aerospace applications .

Table 2: Performance Metrics in Coating Systems

| Substrate | Adhesion Strength Increase | Contact Angle (°) | Reference |

|---|---|---|---|

| Borosilicate glass | 300% (ASTM D4541) | 118 ± 2 | |

| Aluminum 6061 | 220% | 112 ± 3 |

Composite Material Engineering

Incorporation into fiber-reinforced polymers demonstrates:

-

Interfacial shear strength improvements of 40–60% in carbon fiber/epoxy systems

-

Reduced water uptake (<0.5 wt%) in dental composites through hydrophobic fiber sizing .

Microelectronics and Optoelectronics

Emerging uses include:

-

Dielectric layer modification in OLEDs, reducing current leakage by 15–20%

-

Anti-fingerprint coatings for touchscreens with >90% transmittance retention .

Recent Advances and Future Directions

Nanotechnology Integration

Preliminary studies indicate utility in:

-

Quantum dot surface passivation, improving photoluminescence yield by 35%

-

MEMS anti-stiction coatings with wear resistance exceeding 10^6 cycles .

Environmental Impact Mitigation

Ongoing research focuses on:

-

Biodegradation pathways for fluorosiloxane byproducts

-

Solvent-free application methods reducing VOC emissions by 70–80%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume